molecular formula C20H29NOS B299945 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

カタログ番号 B299945
分子量: 331.5 g/mol
InChIキー: UMYINOOCKDBEBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one selectively binds to and inhibits BTK, a key mediator of BCR signaling. BCR signaling is essential for the survival and proliferation of B cells, including B-cell malignancies. Inhibition of BTK by 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one leads to the suppression of BCR signaling and induction of apoptosis in B-cell malignancies (5).
Biochemical and physiological effects:
8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. In addition, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to reduce the activation of NF-κB, a transcription factor that plays a critical role in the survival and proliferation of B-cell malignancies (6). 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been shown to enhance the activity of other agents, such as venetoclax, in preclinical models of B-cell malignancies (4).

実験室実験の利点と制限

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been extensively studied in preclinical models of B-cell malignancies, and its mechanism of action is well understood. However, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has some limitations for laboratory experiments. It is a highly potent inhibitor of BTK, which may limit its use in certain assays. In addition, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has not been extensively studied in non-B-cell malignancies, which may limit its broader applicability.

将来の方向性

There are several future directions for the research and development of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one. One potential direction is the evaluation of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in combination with other agents for the treatment of B-cell malignancies. 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to enhance the activity of other agents, such as venetoclax, in preclinical models (4), and further studies are needed to evaluate the clinical efficacy of these combinations. Another potential direction is the evaluation of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in non-B-cell malignancies. BTK has been shown to play a role in the pathogenesis of several non-B-cell malignancies, including multiple myeloma and acute lymphoblastic leukemia (7), and further studies are needed to evaluate the potential of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in these malignancies.
Conclusion:
8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one is a promising small molecule inhibitor that targets BTK, a key mediator of BCR signaling in B-cell malignancies. 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. Further studies are needed to evaluate the clinical efficacy of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one in combination with other agents and in non-B-cell malignancies.

合成法

The synthesis of 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one involves several steps, including the preparation of key intermediates and the final coupling reaction. The detailed synthesis route is beyond the scope of this paper, but it can be found in the literature (1).

科学的研究の応用

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies (2,3). 8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one has also been shown to enhance the anti-tumor activity of other agents, such as venetoclax, in preclinical models (4).

特性

製品名

8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

分子式

C20H29NOS

分子量

331.5 g/mol

IUPAC名

8-tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C20H29NOS/c1-14-10-15(2)12-17(11-14)21-18(22)13-23-20(21)8-6-16(7-9-20)19(3,4)5/h10-12,16H,6-9,13H2,1-5H3

InChIキー

UMYINOOCKDBEBF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23CCC(CC3)C(C)(C)C)C

正規SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23CCC(CC3)C(C)(C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。